molecular formula C6H7NS B083550 2-Isopropenylthiazole CAS No. 13816-04-1

2-Isopropenylthiazole

Cat. No. B083550
CAS RN: 13816-04-1
M. Wt: 125.19 g/mol
InChI Key: UDPXHYZDXKTGLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 2-isopropenylthiazole, often involves multi-step chemical reactions utilizing various starting materials and catalysts. For example, one approach to synthesizing 2-aminobenzothiazoles, which share structural similarities with 2-isopropenylthiazoles, starts from aryl isothiocyanates and formamides under metal-free conditions. This process is initiated by decarbonylative aminyl radical formation followed by radical addition and cyclization (Yimiao He et al., 2016).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-isopropenylthiazole, is characterized by the presence of a thiazole core. This core significantly influences the compound's electronic and steric properties, affecting its reactivity and interactions with other molecules. For instance, the electron-withdrawing effect of the thiazole ring and the electron-donating effect of substituents like the isopropenyl group can impact the compound's overall electronic distribution and reactivity.

Chemical Reactions and Properties

Thiazoles undergo various chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic substitutions, electrophilic additions, and cyclization reactions. The specific reactions and properties of 2-isopropenylthiazole would depend on the nature of the substituents and the reaction conditions. For example, the synthesis of 2-aminothiazoles from isothiocyanates, amidines/guanidines, and halomethylenes demonstrates the reactivity of thiazole derivatives under different conditions (Hitesh B. Jalani et al., 2013).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery : The 2-aminothiazole core, closely related to 2-Isopropenylthiazole, is a significant pharmacophore in medicinal chemistry, leading to drugs like Famotidine, Cefdinir, and Meloxcam. New 2-aminothiazoles have shown potential in cancer, diabetes, and anticonvulsant therapies (Das, Sikdar, & Bairagi, 2016).

  • Therapeutics for Prion Diseases : A class of 2-aminothiazoles has been identified with significant anti-prion activity, suggesting their potential in treating prion diseases (Gallardo-Godoy et al., 2011).

  • Antiproliferative Activity : Certain benzo[d]isothiazole hydrazones have been evaluated for their potential antiretroviral activity and found to have cytotoxic effects on human CD4+ lymphocytes (Vicini et al., 2006).

  • Antitubercular Activity : N-substituted 4-phenyl-2-aminooxazoles, isosteres of 2-aminothiazole, have shown promising results in antitubercular activity, indicating the potential of thiazole derivatives in treating tuberculosis (Azzali et al., 2020).

  • Multi-Drug-Resistance-Reverting Agents : The 2-arylthiazole scaffold has been utilized to create compounds that inhibit ATP binding cassette transporters involved in multi-drug resistance, a significant step in improving inhibitory potency against various drug resistance transporters (Colabufo et al., 2009).

  • Antiviral Research : Isothiazole derivatives like 3-methylthio-5-phenyl-4-isothiazolecarbonitrile have shown significant anti-poliovirus activity, indicating their potential in antiviral treatments (Garozzo et al., 2010).

Future Directions

The future directions of 2-Isopropenylthiazole research could involve further exploration of its pharmacological properties and potential applications. The development of green synthetic strategies for thiazoles is also a promising area of research .

properties

IUPAC Name

2-prop-1-en-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPXHYZDXKTGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342281
Record name 2-Isopropenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropenylthiazole

CAS RN

13816-04-1
Record name 2-Isopropenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
CL Schilling Jr, JE Mulvaney - Macromolecules, 1968 - ACS Publications
… Anionic polymerization initiated by zz-butyllithium was successful in the case of 2-isopropenylthiazole (Table II). Attempted polymerizations in the case of 4-vinyl- or 4-…
Number of citations: 24 pubs.acs.org
DL Schoene - Journal of the American Chemical Society, 1951 - ACS Publications
… A 2-isopropenylthiazole was …
Number of citations: 7 pubs.acs.org
K Yagi, T Miyazaki, H Okitsu, F Toda… - Journal of Polymer …, 1972 - Wiley Online Library
… (I) , 2-isopropenylthiazole (11), and 2-isopropenylpyridine (111). The anionic … Preparation of 2-Isopropenylthiazole (II). I1 was prepared by a method similar to that of Schilling and …
Number of citations: 7 onlinelibrary.wiley.com
T Ishizone - 한국고분자학회학술대회연구논문초록집, 2002 - cheric.org
Anionic polymerizations of a series of vinyl heterocycles such as 2-vinylbenzoxazole (1), 2-isopropenylbenzoxazole (2), 2-isopropenylbenzothiazole (3), 2-isopropenyl-N-…
Number of citations: 2 www.cheric.org
CL Schilling - 1967 - search.proquest.com
SCHILLING, Jr., Curtis Louis, 1940- SYNTHESES AND REACTIONS OF POLYVINYLTHIA' ZOLES. University of Arizona, Ph.D., 1967 Chemistr Page 1 This dissertation has been …
Number of citations: 5 search.proquest.com
RW Bost, PK Starnes, EL Wood - Journal of the American …, 1951 - ACS Publications
2.4-Dinitrothiophenol was studied with many diverse types of halogen compounds in order to determine its suitability as a reagent for their characterization. The alkyl 2, 4-dinitrophenyl …
Number of citations: 19 pubs.acs.org
SA Sheldon, T Shibamoto - Agricultural and Biological Chemistry, 1987 - Taylor & Francis
Thirty-six volatile compounds were positively identified in the dichloromethane extract of an aqueous solution of l-cysteine that was irradiated with UV light at 253.7 nm for 24 hr. The …
Number of citations: 11 www.tandfonline.com
T Saegusa, S Matsumoto - Macromolecules, 1968 - ACS Publications
Kinetic studies were carried out on the polymerization of tetrahydrofuran catalyzed by binary systems consisting of a Lewis acid and epichlorohydrin. As the Lewis acid component, …
Number of citations: 77 pubs.acs.org
Y Iwakura, F Toda - Journal of Macromolecular Science …, 1975 - Taylor & Francis
Vinyl monomers containing a heteroaromatic substituent such as thiophene, thiazole, oxazole, and pyridine have been synthesized and radical copolymerization with styrene of these …
Number of citations: 6 www.tandfonline.com
Y Iwakura, F Toda, H Suzuki… - Journal of Polymer …, 1972 - Wiley Online Library
Methods of preparing new monomers, 2‐vinyl and 2‐isopropenyloxazoles and 2‐isopropenyl‐1,3,4‐oxadiazoles are described. New methods were developed to synthesize monomers …
Number of citations: 6 onlinelibrary.wiley.com

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